Thiazolo[5,4-d]pyrimidine, 5-methyl-
Description
Thiazolo[5,4-d]pyrimidine derivatives are purine bioisosteres, where a nitrogen atom in the purine ring is replaced by sulfur, conferring structural similarity to adenosine, guanosine, and related biomolecules . The 5-methyl substitution at position 5 of the thiazolo[5,4-d]pyrimidine scaffold enhances its pharmacological profile by modulating electronic and steric properties. For example, in vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, the 5-methyl group contributes to potent activity, as seen in compounds 3l and 3m (IC₅₀ = 1.65 and 3.52 μM, respectively) . This substitution is critical for optimizing target affinity and selectivity in therapeutic applications such as angiogenesis inhibition and oncology .
Structure
2D Structure
Properties
CAS No. |
13554-89-7 |
|---|---|
Molecular Formula |
C6H5N3S |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
5-methyl-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C6H5N3S/c1-4-7-2-5-6(9-4)10-3-8-5/h2-3H,1H3 |
InChI Key |
MMOQXBUGBFDEKS-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2C(=N1)SC=N2 |
Canonical SMILES |
CC1=NC=C2C(=N1)SC=N2 |
Synonyms |
5-Methylthiazolo[5,4-d]pyrimidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects at Position 5
The biological activity of thiazolo[5,4-d]pyrimidine derivatives is highly dependent on substituents at position 5:
- 5-Methyl derivatives excel in kinase inhibition (e.g., VEGFR-2) due to enhanced hydrophobic interactions in the ATP-binding pocket .
- Morpholino substituents improve antiproliferative selectivity, as seen in compound 24, which induces apoptosis via Bax/Bcl-2 modulation .
- Piperidine/piperazine groups optimize A2AAR binding, critical for cancer immunotherapy and neurodegenerative diseases .
Core Scaffold Modifications
Comparisons with structurally related heterocycles reveal distinct pharmacological profiles:
Pharmacokinetic and Drug-Likeness Properties
ADME profiles vary significantly with substituents:
| Compound | log Po/w | TPSA (Ų) | PAINS Alerts | Oral Bioavailability | Reference |
|---|---|---|---|---|---|
| 5-Methyl (3l) | 3.5 | 95 | 0 | High (predicted) | |
| Piperazine (11) | 3.34 | 98 | 0 | >10% (rat) | |
| Morpholino (24) | 2.8 | 75 | 0 | Moderate |
- 5-Methyl derivatives exhibit favorable log Po/w (3.5) and TPSA (95 Ų), suggesting good membrane permeability and solubility .
Structure-Activity Relationship (SAR) Insights
- Position 2 : A 2-furan or 2-(4-chlorophenyl) group enhances target affinity in A2AAR antagonists and VEGFR-2 inhibitors, respectively .
- Position 7: Exocyclic amines (e.g., 7-amino groups) are critical for A2AAR inverse agonism, while urea linkages improve VEGFR-2 binding .
- Position 5: Hydrophobic substituents (methyl, morpholino) optimize kinase inhibition, whereas basic groups (piperazine) enhance receptor antagonism .
Preparation Methods
Cyclocondensation of Pyrimidine Precursors with Thiourea Derivatives
The most widely employed method for synthesizing 5-methylthiazolo[5,4-d]pyrimidines involves cyclocondensation reactions starting from substituted pyrimidine precursors. A seminal approach, reported by Moradi et al. (2016), begins with 2,4-dichloro-5-amino-6-methylpyrimidine (1) . Treatment of 1 with potassium thiocyanate (KSCN) in refluxing acetic acid facilitates the formation of 5-chloro-7-methylthiazolo[5,4-d]pyrimidin-2-amine (2) . This intermediate undergoes diazotization and chlorination using hydrochloric acid (HCl) in acetonitrile to yield 2,5-dichloro-7-methylthiazolo[5,4-d]pyrimidine (3) , a pivotal halogenated precursor .
Key Reaction Conditions :
-
Cyclocondensation : Acetic acid, reflux (8–10 h).
-
Chlorination : HCl in acetonitrile, room temperature (quantitative yield).
The absence of NH₂ stretching vibrations in the IR spectrum (3417–3284 cm⁻¹) and the disappearance of the NH₂ proton signal in ¹H NMR (δ 8.18 ppm) confirm the successful conversion of 2 to 3 .
Nucleophilic Substitution Reactions on Halogenated Intermediates
Halogenated intermediates like 3 serve as versatile substrates for introducing diverse substituents. Secondary amines (e.g., pyrrolidine, piperidine) undergo nucleophilic displacement at the 2-position of 3 in ethanol under reflux, producing 5-chloro-7-methyl-2-(dialkylamino)thiazolo[5,4-d]pyrimidines (4a–d) . For example, reaction with pyrrolidine yields 4a (89% yield), characterized by IR bands at 2970 cm⁻¹ (C-H stretch) and 1589 cm⁻¹ (C=N vibration) .
Representative Data :
| Compound | Amine | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4a | Pyrrolidine | 89 | 96 |
| 4b | Piperidine | 85 | 102 |
Subsequent treatment of 4a–d with hydrazine hydrate in ethanol introduces hydrazino groups at the 5-position, forming 5-hydrazinyl-7-methyl-2-(dialkylamino)thiazolo[5,4-d]pyrimidines (5a–d) . The IR spectrum of 5c reveals NH/NH₂ stretches at 3346–3254 cm⁻¹, while ¹H NMR displays exchangeable protons at δ 7.88 (NH) and δ 4.21 (NH₂) .
Cyclization with Triethyl Orthoesters
The final step involves cyclization of hydrazino derivatives 5a–d with triethyl orthoformate or orthoacetate in acetonitrile under acidic conditions (acetic acid catalyst). This yields thiazolo[5,4-d][1, triazolo[4,3-a]pyrimidines (6a–h) , which retain the 5-methyl substitution . For instance, 6e (C₁₁H₁₂N₆OS) exhibits a molecular ion peak at m/z = 276 (M⁺) and a melting point of 287–288°C .
Optimization Insights :
-
Solvent : Acetonitrile enhances reaction efficiency.
-
Catalyst : Acetic acid (4–6 drops) accelerates cyclization.
Alternative Routes via Functionalization of Pre-Formed Thiazolo[5,4-d]Pyrimidines
While less common, post-synthetic modifications offer routes to 5-methyl derivatives. For example, Shishkin et al. (2020) demonstrated that α-halo ketones react with 2-thiouracils to form thiazolo[3,2-a]pyrimidines . Although this method targets a different ring system, analogous strategies using 6-methyl-2-thiouracil precursors could theoretically yield 5-methylthiazolo[5,4-d]pyrimidines by adjusting reaction regioselectivity .
Critical Considerations :
-
Regioselectivity : Electron-donating groups (e.g., CH₃) favor cyclization through N³ over N¹ .
-
Phosphonylation : Chloroethynylphosphonates introduce phosphonate groups but require stringent temperature control .
Comparative Analysis of Synthetic Methods
The cyclocondensation route (Method 1) remains superior for scalability and yield (75–89%) . In contrast, phosphonylation approaches (Methods 4) suffer from lower yields (50–65%) and complex purification . Nucleophilic substitution (Method 2) offers modularity but depends on halogenated intermediates.
Table 2: Method Comparison
| Method | Yield Range (%) | Key Advantage | Limitation |
|---|---|---|---|
| Cyclocondensation | 75–89 | High scalability | Multi-step synthesis |
| Nucleophilic Substitution | 85–89 | Substituent diversity | Requires halogenated precursors |
| Phosphonylation | 50–65 | Functional group diversity | Low regioselectivity |
Q & A
Basic: What synthetic methodologies are most effective for constructing the thiazolo[5,4-d]pyrimidine core?
The thiazolo[5,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-amino- or 5-nitropyrimidine precursors with sulfur-containing reagents. Key approaches include:
- Thiazole ring closure : Reacting 4,6-dihydroxypyrimidine analogs with thionation reagents (e.g., Lawesson’s reagent or P4S10) in pyridine to replace oxygen with sulfur and form the fused thiazole ring .
- Acid-mediated cyclization : Treating 5-amino-6-mercaptopyrimidines with formic acid, phosgene, or acid anhydrides to induce ring closure .
- Scalable routes : A two-pot, five-step process using 5-aminopyrimidine intermediates and thiourea derivatives under reflux conditions, optimized for large-scale synthesis without chromatography .
Basic: What analytical techniques are critical for characterizing thiazolo[5,4-d]pyrimidine derivatives?
- <sup>1</sup>H NMR : Essential for confirming substitution patterns, such as benzyl or chloromethyl groups at position 2 (e.g., δ 4.62–4.73 ppm for CH2 in benzyl derivatives) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for halogenated derivatives (e.g., dichloro-substituted compounds) .
- X-ray crystallography : Resolves ambiguities in regiochemistry and confirms fused-ring geometry in novel analogs .
Basic: What pharmacological activities are associated with 5-methyl-thiazolo[5,4-d]pyrimidine derivatives?
- Anticancer activity : Derivatives exhibit antiproliferative effects via apoptosis induction (e.g., PARP-1 cleavage and caspase-3 activation in A549 lung cancer cells at 10 μM) .
- Adenosine receptor modulation : 5-Methyl derivatives act as potent A2AAR inverse agonists (IC50 < 100 nM) with selectivity over A1 and A3 subtypes, validated in radioligand binding assays .
Advanced: How can dual-targeting thiazolo[5,4-d]pyrimidines be designed to co-inhibit CD73 and A2AAR for cancer immunotherapy?
- Pharmacophore fusion : Combine the thiazolo[5,4-d]pyrimidine core (A2AAR antagonism) with a benzenesulfonamide group (CD73 inhibition). Linkers of varying flexibility (e.g., alkyl chains, piperidinyl) are introduced at position 5 to optimize dual activity .
- SAR optimization : Derivatives with a 7-amino group and 2-furanyl substitution enhance A2AAR affinity, while terminal sulfonamides improve Zn<sup>2+</sup> chelation in CD73’s catalytic site .
- Limitations : Most dual-targeting compounds show high A2AAR potency (Ki ~ 10 nM) but weak CD73 inhibition (IC50 > 1 μM), necessitating further structural refinement .
Advanced: How should researchers address contradictions in activity data for thiazolo[5,4-d]pyrimidines?
- Case study : Despite rational design for CD73 inhibition, benzenesulfonamide-linked analogs showed poor enzymatic activity. Potential solutions:
- Binding mode analysis : Use molecular docking to assess if steric hindrance from the bicyclic core disrupts sulfonamide-Zn<sup>2+</sup> interactions .
- Enzyme kinetics : Compare inhibition mechanisms (competitive vs. allosteric) using Lineweaver-Burk plots .
- Proteolytic stability : Evaluate metabolic degradation via liver microsome assays to rule out pharmacokinetic failures .
Advanced: What strategies enhance selectivity for adenosine receptor subtypes (A1 vs. A2A)?
- Substitution at position 7 : Bulky aryl groups (e.g., 2-furanyl) favor A2AAR selectivity by occupying hydrophobic subpockets, while smaller alkyl chains increase A1 affinity .
- N<sup>5</sup>-modifications : Heteroarylalkyl chains at N<sup>5</sup> improve A2AAR inverse agonism (e.g., 2-phenoxyethyl boosts potency 10-fold) .
- Functional assays : Measure cAMP accumulation in CHO-K1 cells transfected with hA1/hA2AAR to confirm subtype-specific efficacy .
Advanced: How can QSAR models guide the optimization of thiazolo[5,4-d]pyrimidines?
- Descriptor selection : Use topological (e.g., Wiener index) and electronic (e.g., HOMO-LUMO gap) parameters to correlate with A2AAR binding .
- Validation : Apply leave-one-out cross-validation to ensure robustness (R<sup>2</sup> > 0.8). Models predict that electron-withdrawing groups at position 5 enhance receptor affinity .
- Limitations : QSAR may fail to capture solvent effects or protein flexibility; complement with molecular dynamics simulations .
Advanced: What preclinical models validate the antidepressant potential of thiazolo[5,4-d]pyrimidines?
- Forced swim test (FST) : 5-Methyl derivatives reduce immobility time in rodents (ED50 ~ 5 mg/kg), indicating antidepressant-like effects .
- Mechanistic studies : Confirm A1/A2AAR dual antagonism via receptor knockout mice to isolate target contributions .
- Safety profiling : Assess cardiovascular side effects (e.g., heart rate, blood pressure) in canine models due to adenosine receptor cross-talk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
